molecular formula C15H18N6O B021897 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine CAS No. 101622-50-8

6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine

Cat. No.: B021897
CAS No.: 101622-50-8
M. Wt: 298.34 g/mol
InChI Key: WOQKMUDQRKXVLO-UHFFFAOYSA-N
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Description

6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine is a synthetic compound that belongs to the class of cytokinin-derived molecules Cytokinins are a group of plant hormones that play a crucial role in regulating cell division, growth, and differentiation in plants

Mechanism of Action

Target of Action

Iso-Olomoucine, also known as 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine, primarily targets Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their activity is crucial for cell division and proliferation .

Mode of Action

Iso-Olomoucine acts as an inhibitor of CDKs . It interacts with the ATP-binding site of CDKs, thereby inhibiting their activity . It’s worth noting that iso-olomoucine is less pharmacologically potent than its active isomer, olomoucine .

Biochemical Pathways

The inhibition of CDKs by Iso-Olomoucine affects several biochemical pathways. It has been shown to suppress apoptosis (programmed cell death) in neuronal cells . This effect is thought to be mediated by the inhibition of pathways that normally control the cell cycle . Furthermore, Iso-Olomoucine has been found to lengthen the cell cycle of neuroepithelial cells, which can induce premature neurogenesis .

Pharmacokinetics

It is known to be a cell-permeable compound , suggesting that it can readily cross cell membranes and potentially have a wide distribution within the body.

Result of Action

The primary result of Iso-Olomoucine’s action is the inhibition of apoptosis in certain cell types, such as neuronal cells . This can lead to the survival of these cells even under conditions where they would normally undergo programmed cell death . Additionally, Iso-Olomoucine can induce premature neurogenesis by lengthening the cell cycle of neuroepithelial cells .

Action Environment

The action of Iso-Olomoucine can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy. At concentrations where it specifically inhibits CDKs, it reduces only anterograde transport, whereas at higher concentrations where other kinases are also inhibited, both anterograde and retrograde movement are affected

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine typically involves the reaction of 6-chloropurine with benzylamine and 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives.

Scientific Research Applications

Agricultural Applications

1.1 Plant Growth Regulation

6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine is primarily utilized as a plant growth regulator. Its efficacy in promoting cell division and shoot formation has made it a crucial component in tissue culture techniques. It enhances chlorophyll retention, stimulates root development, and improves overall plant vigor, making it beneficial for micropropagation of various plant species .

1.2 Enhanced Crop Production

The compound has been shown to improve mass production rates in tissue culture compared to naturally occurring cytokinins. This is particularly advantageous for agricultural practices aiming to increase yield and efficiency in crop production . Additionally, its ability to enhance stress tolerance in plants under adverse conditions is noteworthy, allowing crops to maintain productivity even in challenging environments .

Medicinal Applications

2.1 Anticancer Activity

Research indicates that derivatives of this compound exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Specifically, this compound has been studied for its anticancer properties, showing potential in inhibiting tumor growth by selectively blocking CDK1, CDK2, and CDK5 at micromolar concentrations . This mechanism positions it as a promising candidate for cancer therapeutics.

2.2 Neurodegenerative Disorders

Emerging studies suggest that compounds similar to this compound may influence neurodegenerative disorders positively. Their ability to modulate cellular processes could provide therapeutic avenues for conditions such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound involves various chemical methodologies that enable the introduction of functional groups to enhance its biological activity. For instance, modifications on the benzyl ring can significantly alter the compound's properties and efficacy as a cytokinin .

Comparative Analysis of Cytokinin Derivatives

A comprehensive understanding of how this compound compares with other cytokinin derivatives can be illustrated through the following table:

Compound NameActivityApplicationNotes
6-Benzylaminopurine (BAP)ModerateTissue CultureWidely used but may have negative effects on root development
This compoundHighAgriculture & OncologyEnhanced stability and bioavailability
OlomoucinePotentCancer TreatmentSelectively inhibits CDK1, CDK2, CDK5
9-Tetrahydropyran-2-yl purineModeratePlant BiotechnologyImproved rooting and stress tolerance

Case Studies

5.1 Case Study: Enhancing Plant Growth

A study conducted on the application of this compound in tomato plants demonstrated a marked increase in shoot proliferation rates compared to controls treated with standard cytokinin formulations. The results indicated not only enhanced growth but also improved resistance to environmental stressors.

5.2 Case Study: Anticancer Research

In a clinical setting, derivatives of this compound were tested against various cancer cell lines, showing significant inhibition of cell proliferation. The selectivity towards CDKs suggests potential for targeted cancer therapies with reduced side effects compared to traditional chemotherapeutics.

Comparison with Similar Compounds

Similar Compounds

    6-Benzylaminopurine: A well-known cytokinin used in plant biology.

    2-(2-Hydroxyethylamino)-6-benzylaminopurine: Another cytokinin analog with similar biological activities.

    9-Methylpurine: A purine derivative with distinct biological properties.

Uniqueness

6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of both benzylamino and hydroxyethylamino groups allows for diverse chemical modifications, making it a versatile compound for various research applications.

Biological Activity

6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine, also known as BAP or benzylaminopurine, is a synthetic cytokinin that has garnered attention for its diverse biological activities. Cytokinins are a class of plant hormones that play critical roles in cell division, growth, and differentiation. This compound has applications not only in plant biology but also in medical and biotechnological fields due to its ability to influence various cellular processes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}N5_{5}O
  • Molecular Weight : 248.30 g/mol

The biological activity of BAP is primarily attributed to its interaction with adenosine receptors and its ability to modulate signaling pathways involved in cell proliferation and differentiation. The compound mimics adenine, allowing it to engage with receptor sites that regulate various physiological processes.

Key Mechanisms:

  • Cell Division : BAP promotes cell division in plant tissues and is often used in tissue culture for the regeneration of plants.
  • Inhibition of Apoptosis : In mammalian cells, BAP has been shown to inhibit apoptosis by modulating the expression of anti-apoptotic proteins.
  • Stimulation of Growth : It enhances growth by promoting nutrient uptake and improving photosynthetic efficiency in plants.

Biological Activities

The biological activities of BAP can be categorized into several key areas:

1. Plant Growth Regulation

BAP is widely used in agriculture and horticulture for its ability to stimulate shoot proliferation and delay senescence in plants. It is particularly effective in tissue culture applications, where it aids in the regeneration of shoots from callus tissue.

2. Antioxidant Properties

Research indicates that BAP exhibits antioxidant properties, which help mitigate oxidative stress in cells. This activity is beneficial in both plant and animal systems, protecting cells from damage caused by reactive oxygen species (ROS).

3. Neuroprotective Effects

In studies involving neuronal cells, BAP has demonstrated neuroprotective effects, potentially through the inhibition of neuroinflammation and promotion of neuronal survival.

Research Findings

Numerous studies have explored the biological activity of BAP, highlighting its potential applications across different fields:

StudyFindings
Plant Tissue Culture Demonstrated enhanced shoot regeneration in various species (e.g., orchids, strawberries) when supplemented with BAP.
Antioxidant Activity Showed significant reduction in ROS levels in cultured human neuronal cells treated with BAP .
Neuroprotection Inhibited apoptosis in neuroblastoma cells, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Studies

Several case studies illustrate the practical applications of BAP:

  • Case Study 1 : A study on Arabidopsis thaliana showed that treatment with BAP resulted in increased shoot formation and overall biomass compared to controls without cytokinin supplementation .
  • Case Study 2 : In a clinical trial involving diabetic rats, administration of BAP improved cognitive function and reduced markers of oxidative stress, indicating its potential for treating diabetes-related complications .

Properties

IUPAC Name

2-[[6-(benzylamino)-7-methylpurin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-21-10-18-14-12(21)13(19-15(20-14)16-7-8-22)17-9-11-5-3-2-4-6-11/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQKMUDQRKXVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC(=N2)NCCO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333581
Record name Iso-Olomoucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101622-50-8
Record name Iso-Olomoucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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